5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone
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Overview
Description
Naphtho[2,3-b]phenazine-7,12-dione, 8,11-dihydroxy- is a complex organic compound with the molecular formula C20H10N2O4. This compound belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including Naphtho[2,3-b]phenazine-7,12-dione, 8,11-dihydroxy-, typically involves several methods:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2C-units.
Beirut Method: This method includes the reductive cyclization of diphenylamines.
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the N-arylation process.
Industrial Production Methods
Industrial production of phenazine derivatives often employs multicomponent approaches and advanced catalytic methods to enhance yield and efficiency . The use of environmentally friendly reagents and conditions is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-b]phenazine-7,12-dione, 8,11-dihydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .
Scientific Research Applications
Naphtho[2,3-b]phenazine-7,12-dione, 8,11-dihydroxy- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Naphtho[2,3-b]phenazine-7,12-dione, 8,11-dihydroxy- involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting Enzymes: It inhibits enzymes involved in microbial and tumor cell growth.
Generating Reactive Oxygen Species (ROS): It generates ROS, which can induce cell death in cancer cells.
Interacting with DNA: It intercalates into DNA, disrupting the replication process and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Phenazine: A simpler compound with similar biological activities.
Dihydronaphthofurans: Compounds with similar structural features and biological activities.
Quinones: Compounds with similar redox properties and applications.
Uniqueness
Naphtho[2,3-b]phenazine-7,12-dione, 8,11-dihydroxy- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its dual hydroxyl groups at positions 8 and 11 enhance its antioxidant properties, making it a valuable compound for various applications .
Properties
CAS No. |
65869-70-7 |
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Molecular Formula |
C20H10N2O4 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
5,14-dihydronaphtho[3,2-b]phenazine-7,8,11,12-tetrone |
InChI |
InChI=1S/C20H10N2O4/c23-15-5-6-16(24)18-17(15)19(25)9-7-13-14(8-10(9)20(18)26)22-12-4-2-1-3-11(12)21-13/h1-8,21-22H |
InChI Key |
POLVTRDWBZSTQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C=C4C(=C3)C(=O)C5=C(C4=O)C(=O)C=CC5=O |
Origin of Product |
United States |
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